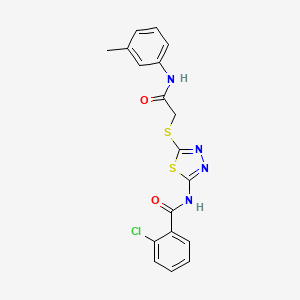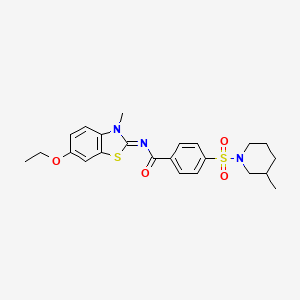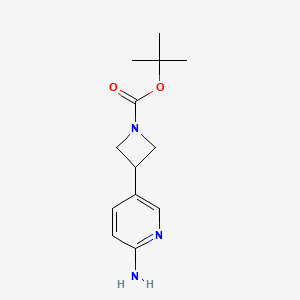![molecular formula C16H18N2O3S B2662985 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid CAS No. 2416230-01-6](/img/structure/B2662985.png)
2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid, also known as MDP-2-SA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a sulfanylacetic acid group, which gives it unique properties.
Scientific Research Applications
2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid has been shown to have potential therapeutic applications in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of developing various diseases. 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation of using 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for the research and development of 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration method. Additionally, more research is needed to explore its potential use in the treatment of other diseases, such as cancer and cardiovascular disease.
In conclusion, 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an interesting target for further research and development. While there are still many questions to be answered about its mechanism of action and potential uses, the future looks bright for this promising compound.
Synthesis Methods
The synthesis of 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with 4-methoxybenzylamine to form the intermediate compound, which is then reacted with sodium sulfide to form 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid. The synthesis of 2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid is a relatively simple process that can be carried out in a laboratory setting.
properties
IUPAC Name |
2-[5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-14(8-12-4-6-13(21-3)7-5-12)11(2)18-16(17-10)22-9-15(19)20/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPRRXJDHPVHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)O)C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)
![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)
![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)
![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)
![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)


![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

![3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2662925.png)